![molecular formula C17H17N3OS B2419776 N-(4-(imidazo[2,1-b]thiazol-6-yl)phényl)cyclopentanecarboxamide CAS No. 771502-94-4](/img/structure/B2419776.png)
N-(4-(imidazo[2,1-b]thiazol-6-yl)phényl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Applications De Recherche Scientifique
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, displaying broad-spectrum antiproliferative activity against various cancer cell lines . Additionally, it has applications in the development of antiviral and antifungal drugs . In industry, it can be used in the synthesis of biocides and fungicides .
Mécanisme D'action
Target of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra , suggesting that this compound may also target proteins or enzymes in this bacterium.
Mode of Action
Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding pattern and the stability of the protein-ligand complex . These studies can provide insights into how this compound might interact with its targets.
Biochemical Pathways
Similar compounds have been found to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm) , suggesting that this compound may affect pathways specific to Mtb.
Pharmacokinetics
In silico admet prediction has been carried out for similar compounds , which can provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Similar compounds have shown significant in vitro antitubercular activity , suggesting that this compound may also have antitubercular effects.
Action Environment
The synthesis of similar compounds has been carried out under relatively mild conditions , suggesting that this compound may also be stable under a range of environmental conditions.
Méthodes De Préparation
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves multi-step reactions. One common method includes the combination of piperazine and various 1,2,3-triazole analogues Reaction conditions may involve the use of catalysts such as copper (I) and copper (II) triflates . Industrial production methods may utilize microwave-assisted green synthesis to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and acetyl acetone for acetylation . Major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of α-bromoketones .
Comparaison Avec Des Composés Similaires
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . These compounds share similar structural features but may differ in their biological activities and potency. For example, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown significant activity against Mycobacterium tuberculosis, while N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is more focused on anticancer applications . Other similar compounds include levamisole, which is known for its immunomodulatory properties .
Propriétés
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-11,13H,1-4H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENTHWNORLECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
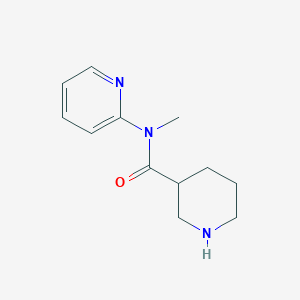
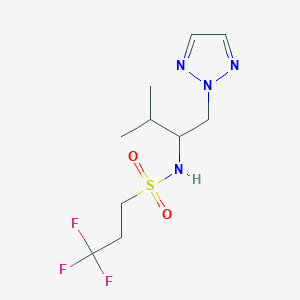
![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)
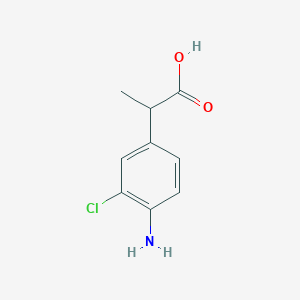
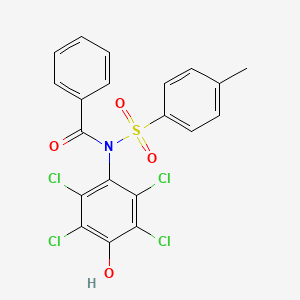
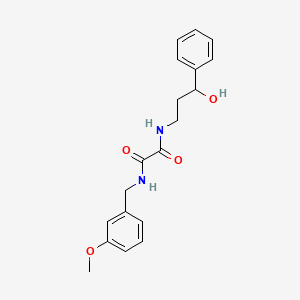
![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)
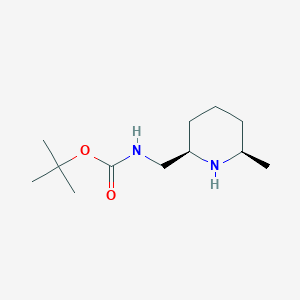
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)
![1-[(4-Methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid](/img/structure/B2419706.png)
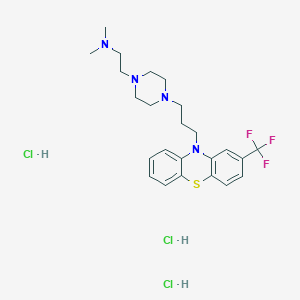
![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
